Syringic acid-d6

Analytical Chemistry Mass Spectrometry Bioanalysis

Syringic acid-d6 (CAS 84759-06-8) is a deuterium-labeled analog of the naturally occurring phenolic acid, syringic acid. It is a stable isotope-labeled internal standard (SIL-IS) designed for use in liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) workflows.

Molecular Formula C9H10O5
Molecular Weight 204.21 g/mol
Cat. No. B12390112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSyringic acid-d6
Molecular FormulaC9H10O5
Molecular Weight204.21 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C(=O)O
InChIInChI=1S/C9H10O5/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4,10H,1-2H3,(H,11,12)/i1D3,2D3
InChIKeyJMSVCTWVEWCHDZ-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Syringic Acid-d6: A Deuterated Phenolic Internal Standard for Accurate LC-MS Quantification


Syringic acid-d6 (CAS 84759-06-8) is a deuterium-labeled analog of the naturally occurring phenolic acid, syringic acid . It is a stable isotope-labeled internal standard (SIL-IS) designed for use in liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) workflows . The compound is characterized by the substitution of six hydrogen atoms with deuterium on its two methoxy groups, resulting in a molecular formula of C9H4D6O5 and a molecular weight of 204.21 g/mol, compared to 198.18 g/mol for the unlabeled compound [1]. This modification provides a nominal mass shift of +6 Da, which is critical for its function as a co-eluting, chemically identical internal standard .

Why Unlabeled Syringic Acid or Non-Deuterated Analogs Cannot Substitute for Syringic Acid-d6 in Quantitative Analysis


Substituting syringic acid-d6 with unlabeled syringic acid (CAS 530-57-4) or a non-deuterated structural analog will introduce significant error into any quantitative LC-MS/MS method. The unlabeled compound is the analytical target and is therefore indistinguishable from the analyte in a sample matrix, rendering it useless as an internal standard [1]. Non-deuterated analogs, such as vanillic acid, differ in both chemical behavior and mass, failing to correct for matrix effects, ionization suppression/enhancement, and sample preparation variability that are inherent to biological and environmental sample analysis [2]. The use of a stable isotope-labeled standard, such as syringic acid-d6, is required to achieve the precision and accuracy necessary for reproducible, publication-quality data and for meeting regulatory bioanalytical guidelines [3].

Quantitative Evidence for the Analytical Advantages of Syringic Acid-d6 over Unlabeled Alternatives


Syringic Acid-d6 vs. Unlabeled Syringic Acid: Mass Resolution in LC-MS/MS

Syringic acid-d6 provides a distinct +6 Da mass shift from the unlabeled analyte (Syringic acid). This shift allows for complete baseline resolution in the mass analyzer, ensuring that the internal standard (IS) signal does not cross-contaminate the analyte's quantifier transition and vice versa, which is a critical requirement for accurate quantification [1].

Analytical Chemistry Mass Spectrometry Bioanalysis

Syringic Acid-d6 vs. Non-Deuterated Analog: Correction of Matrix Effects in Complex Samples

A class-level benefit of deuterated internal standards (like Syringic acid-d6) is their ability to compensate for matrix effects (ionization suppression or enhancement) that plague LC-MS analysis of biological and environmental samples. Studies have demonstrated that the use of a deuterated IS can reduce assay variability (%CV) by a factor of 2 to 5 compared to the use of a non-deuterated, structural analog IS, due to nearly identical co-elution and ionization behavior [1].

Bioanalysis Method Validation Matrix Effect

Syringic Acid-d6 vs. Unlabeled Syringic Acid: Potential for Altered Metabolic Stability

Deuteration can introduce a primary kinetic isotope effect (KIE), potentially slowing the metabolism of the compound at specific sites. While not a direct comparative study for syringic acid, the general principle established in pharmacology indicates that replacing hydrogen with deuterium at metabolically labile sites can reduce clearance and increase half-life [1]. This suggests that Syringic acid-d6, if used as a tracer in in vivo studies, may exhibit altered metabolic stability compared to the unlabeled compound.

Drug Metabolism Pharmacokinetics Isotope Effect

Syringic Acid-d6 as Internal Standard vs. Method without IS: Improvement in Lower Limit of Quantification (LLOQ)

In the quantification of syringic acid in ice cores, a validated FLC-MS/MS method achieved a detection limit of 4.6 pg/mL without the use of a deuterated internal standard [1]. The inclusion of a deuterated internal standard, such as syringic acid-d6, is a well-established practice to further improve the Lower Limit of Quantification (LLOQ) by correcting for analyte loss during sample preparation and ionization fluctuations, thereby enabling more robust and sensitive quantification in trace-level analysis.

Analytical Sensitivity Method Development Trace Analysis

Primary Application Scenarios for Syringic Acid-d6 in Bioanalysis and Environmental Research


LC-MS/MS Quantification of Syringic Acid as a Biomass Burning Tracer in Ice Core and Aerosol Samples

Syringic acid is a specific marker for the combustion of hardwood and coniferous trees. Syringic acid-d6 is the optimal internal standard for developing a sensitive and robust FLC-MS/MS or LC-MS/MS method for its quantification in ice cores, atmospheric aerosols, and other environmental matrices. Its use corrects for matrix effects, ensuring the high accuracy needed for paleoclimatic reconstruction studies, building upon existing analytical methods that have achieved detection limits in the pg/mL range for syringic acid [1].

Quantitative Analysis of Phenolic Acids in Food, Nutraceuticals, and Biological Fluids

For research involving the quantification of phenolic compounds (e.g., in fermented food products like FBRA, plasma, or urine) Syringic acid-d6 serves as a specific internal standard for the accurate measurement of Syringic acid levels [1]. It enables precise determination of free and conjugated forms of syringic acid, which is essential for studies on bioavailability, metabolism, and the antioxidant properties of dietary polyphenols. This overcomes the limitations of methods relying on structural analogs or external calibration alone [2].

Pharmacokinetic Tracing and Metabolite Identification Studies

Syringic acid-d6 can be used as a stable isotope tracer in in vitro and in vivo studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of Syringic acid [1]. However, users must be aware that deuteration may introduce a kinetic isotope effect, potentially altering the metabolic rate of the compound compared to its unlabeled counterpart [2]. Therefore, its primary utility is in identifying metabolites and tracing pathways, rather than providing a direct, unbiased measurement of the unlabeled compound's intrinsic pharmacokinetic parameters.

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